molecular formula C14H10N4O B15127454 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B15127454
M. Wt: 250.25 g/mol
InChI Key: ZKIQSFUKVYHSID-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with appropriate reagents. One common method includes the reaction with cinnamonitriles and enaminones in pyridine at elevated temperatures under controlled microwave heating conditions . This method ensures high yield and regioselectivity in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit DNA gyrase and secreted aspartic protease, leading to antimicrobial effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and down-regulating ERK2 protein .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazoloquinolines

Uniqueness

5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of a methoxyphenyl group and a carbonitrile group, which confer distinct biological activities and chemical properties. Its ability to act as a versatile building block for synthesizing various derivatives further enhances its significance in scientific research .

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C14H10N4O/c1-19-12-4-2-3-10(7-12)13-5-6-18-14(17-13)11(8-15)9-16-18/h2-7,9H,1H3

InChI Key

ZKIQSFUKVYHSID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N

Origin of Product

United States

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